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Compound of Interest

Compound Name: ACBI2

Cat. No.: B13451338

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and
experimental support for utilizing ACBI2, a potent and selective SMARCA2 degrader, in
combination with other anti-cancer agents. The following sections detail the synergistic effects
of ACBI2 with an MCL1 inhibitor and a KRAS G12C inhibitor, providing protocols for key
experiments and summarizing relevant data.

Introduction to ACBI2

ACBI2 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively
induces the degradation of the SMARCAZ2 protein by recruiting the Von Hippel-Lindau (VHL) E3
ubiquitin ligase.[1] In cancers with loss-of-function mutations in the tumor suppressor gene
SMARCAA4, there is a synthetic lethal dependency on the paralog protein SMARCAZ2.[2] By
degrading SMARCAZ2, ACBI2 offers a targeted therapeutic strategy for these SMARCA4-
deficient cancers.[1] While ACBI2 monotherapy has demonstrated significant tumor growth
inhibition in preclinical models, this effect is often cytostatic rather than inducing tumor
regression.[2] This has prompted the investigation of combination therapies to enhance the
anti-cancer efficacy of ACBI2.

Section 1: ACBI2 in Combination with an MCL1
Inhibitor
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Rationale for Combination

Degradation of SMARCA2 by ACBI2 in SMARCA4-mutant cancer cells can lead to cell cycle
arrest but may not be sufficient to induce robust apoptosis. Myeloid cell leukemia-1 (MCL1) is a
key anti-apoptotic protein of the BCL-2 family that is frequently overexpressed in various
cancers and contributes to therapeutic resistance. A genome-wide CRISPR screen in
SMARCA4-mutant lung cancer cell lines has demonstrated that the loss of MCL1 can sensitize
these cells to SMARCA2 degradation.[3] The combination of a SMARCAZ2 degrader with an
MCL1 inhibitor is therefore hypothesized to have a synergistic effect, leading to enhanced
cancer cell death.[2][3]

Data Presentation

Table 1: In Vitro Synergy of SMARCA2 Degrader and MCL1 Inhibitor in SMARCA4-Mutant
NSCLC Cell Lines

SMARCA2 MCL1 Inhibitor
Cell Line Degrader (A947) (AMG-176) IC50 Combination Effect
IC50 (nM) (nM)
NCI-H1793 ~10 >1000 Synergistic
NCI-H1944 ~5 >1000 Synergistic
NCI-H838 ~20 >1000 Synergistic

Data adapted from studies on a similar selective SMARCA2 degrader, A947.[2][4]

Table 2: In Vivo Efficacy of SMARCA2 Degrader and MCL1 Inhibitor Combination in a
SMARCA4-Deleted Lung Cancer Xenograft Model
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. . Tumor Growth .
Treatment Group Dosing Regimen L Observations
Inhibition (%)

Vehicle Once daily, p.o. 0
SMARCAZ2 Degrader ) o )
Once daily, p.o. Significant Tumor Stasis
(PRT3789)
MCL1 Inhibitor
Once weekly, p.o. Moderate
(PRT1419)
PRT3789 once daily +
Combination PRT1419 once >100 Tumor Regressions

weekly, p.o.

Data adapted from studies on a similar selective SMARCAZ2 degrader, PRT3789, and MCL1
inhibitor, PRT1419.[3][5]

Experimental Protocols

1. Cell Viability Assay to Determine Synergy

This protocol describes how to assess the synergistic effect of ACBI2 and an MCL1 inhibitor on
the viability of SMARCA4-mutant cancer cells using a luminescent cell viability assay.

o Materials:
o SMARCA4-mutant cancer cell lines (e.g., NCI-H1793, NCI-H1944)
o ACBI2
o MCLL1 inhibitor (e.g., AMG-176, S63845)
o Cell culture medium and supplements
o 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
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o Luminometer

e Procedure:

o Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24
hours.

o Prepare a dose-response matrix of ACBI2 and the MCL1 inhibitor. A 9x9 matrix is
recommended to capture a wide range of concentrations.

o Treat the cells with the drug combinations and incubate for 5 days.

o On day 5, allow the plate to equilibrate to room temperature for 30 minutes.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a plate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

o Analyze the data using a synergy model (e.g., Bliss independence model) to determine if
the combination is synergistic, additive, or antagonistic.[2]

2. In Vivo Xenograft Study

This protocol outlines an in vivo study to evaluate the efficacy of combined ACBI2 and MCL1
inhibitor treatment in a mouse xenograft model of SMARCA4-deleted lung cancer.

o Materials:
o SMARCAA4-deleted lung cancer cells (e.g., NCI-H1568, NCI-H838)
o Immunocompromised mice (e.g., BALB/c nude)

o ACBI2 formulated for oral gavage
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o MCL1 inhibitor formulated for oral gavage
o Vehicle control

o Calipers for tumor measurement

e Procedure:

o Subcutaneously inject 5 x 106 SMARCA4-deleted lung cancer cells into the flank of each
mouse.

o Monitor tumor growth until tumors reach an average volume of 150-200 mms.

o Randomize mice into four treatment groups: Vehicle, ACBI2 alone, MCL1 inhibitor alone,
and ACBI2 + MCL1 inhibitor.

o Administer treatments as follows (example dosing schedule):

Vehicle: Once daily, oral gavage.

ACBI2: 80 mg/kg, once daily, oral gavage.

MCLL1 inhibitor: Dose as per literature, e.g., once weekly, oral gavage.

Combination: Administer both drugs at their respective schedules.
o Measure tumor volume with calipers every 3 days.
o Monitor animal body weight as an indicator of toxicity.

o Continue treatment for 21-28 days or until tumors in the control group reach the
predetermined endpoint.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blot, immunohistochemistry) to confirm target engagement.

Signaling Pathway and Experimental Workflow
Visualization
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Caption: Synergistic mechanism of ACBI2 and an MCL1 inhibitor.
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Caption: In vivo xenograft study workflow.
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Section 2: ACBI2 in Combination with a KRAS G12C

Inhibitor
Rationale for Combination

KRAS G12C is a common oncogenic mutation in non-small cell lung cancer (NSCLC). While
KRAS G12C inhibitors like sotorasib have shown clinical efficacy, responses are not universal,
and resistance often develops. Co-mutations in tumor suppressor genes, such as SMARCAA4,
are associated with a poorer response to KRAS G12C inhibitors.[6] The combination of a
SMARCAZ2 degrader with a KRAS G12C inhibitor in KRAS G12C/SMARCA4 co-mutated
cancers is a rational strategy to achieve a more profound and durable anti-tumor response.[1]
[7] This approach targets two distinct vulnerabilities of the cancer cells, potentially leading to
synergistic cell killing and overcoming resistance.[6]

Data Presentation

Table 3: In Vitro Synergy of SMARCAZ2 Degrader and Sotorasib in KRAS G12C/SMARCA4 Co-
mutant NSCLC Cell Lines

SMARCA2 .
. Sotorasib GI50 o
Cell Line Degrader (YDR1) (nM) Combination Effect
n
GI50 (nM)
H2030 ~10 >1000 Synergistic
H2122 ~5 ~500 Synergistic

Data adapted from studies on similar selective SMARCAZ2 degraders, YDR1 and YD54.[1][7]

Table 4: In Vivo Efficacy of SMARCAZ2 Degrader and Sotorasib Combination in a KRAS
G12C/SMARCA4 Co-mutant Lung Cancer Xenograft Model
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. . Tumor Growth .
Treatment Group Dosing Regimen L Observations
Inhibition (%)

Vehicle Once daily, p.o. 0
SMARCAZ2 Degrader ) o Tumor Growth
Once daily, p.o. Significant o
(YDR1) Inhibition
] ) Tumor Growth
Sotorasib Once daily, p.o. Moderate

Inhibition

YDR1 once daily +

Combination Sotorasib once daily, Synergistic

p.o.

Enhanced Tumor
Growth Inhibition

Data adapted from studies on a similar selective SMARCAZ2 degrader, YDR1.[7][8]

Experimental Protocols

1. Cell Proliferation Assay for Synergy Assessment

This protocol details the use of a real-time cell imaging system to assess the synergistic effect
of ACBI2 and sotorasib on the proliferation of KRAS G12C/SMARCA4 co-mutant NSCLC cells.

o Materials:
o KRAS G12C/SMARCA4 co-mutant NSCLC cell lines (e.g., H2030)

ACBI2

[¢]

Sotorasib

[¢]

[e]

Cell culture medium and supplements

o

96-well plates

[¢]

IncuCyte® Live-Cell Analysis System (or similar)

e Procedure:
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o Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course
of the experiment.

o Allow cells to adhere overnight.
o Treat cells with a matrix of ACBI2 and sotorasib concentrations.
o Place the plate in the IncuCyte® system and acquire images every 2-4 hours for 7 days.

o Analyze the data using the IncuCyte® software to determine the percent confluence over
time for each treatment condition.

o Calculate the growth inhibition for each treatment and use a synergy model (e.g., Bliss
independence) to quantify the synergistic interaction.

2. In Vivo Xenograft Study for Combination Efficacy

This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of combining
ACBI2 and sotorasib in a KRAS G12C/SMARCA4 co-mutant NSCLC xenograft model.

o Materials:

o KRAS G12C/SMARCA4 co-mutant NSCLC cells (e.g., H2030)

[¢]

Immunocompromised mice (e.g., NOD-SCID)

[¢]

ACBI2 formulated for oral gavage

[e]

Sotorasib formulated for oral gavage

Vehicle control

o

[¢]

Calipers for tumor measurement
e Procedure:

o Establish xenograft tumors by subcutaneously injecting 5 x 106 H2030 cells into the
flanks of mice.
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o Once tumors reach an average volume of 150-200 mm3, randomize mice into four
treatment groups: Vehicle, ACBI2 alone, Sotorasib alone, and ACBI2 + Sotorasib.

o Administer treatments daily via oral gavage at predetermined doses (e.g., ACBI2 at 80
mg/kg, Sotorasib at a clinically relevant dose).

o Measure tumor volumes and body weights every 3 days.
o Continue treatment for 21-28 days or until the study endpoint is reached.

o At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot
for SMARCAZ2 and p-ERK levels).

Signaling Pathway and Experimental Workflow
Visualization
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Caption: Dual targeting of SMARCAZ2 and KRAS G12C pathways.
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Caption: In vitro synergy assessment workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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